molecular formula C9H7BrCl2 B2736829 1-Bromo-4-(2,2-dichlorocyclopropyl)benzene CAS No. 38365-55-8

1-Bromo-4-(2,2-dichlorocyclopropyl)benzene

Cat. No.: B2736829
CAS No.: 38365-55-8
M. Wt: 265.96
InChI Key: IAICCXQHVCREBH-UHFFFAOYSA-N
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Description

Research Significance of Halogenated Cyclopropanes and Aryl Halides

Halogenated cyclopropanes are a class of compounds that have garnered considerable attention in organic synthesis. The three-membered ring of cyclopropane (B1198618) possesses inherent ring strain, which imparts unique reactivity. The presence of halogen atoms further modulates the electronic properties and stability of the ring, making these compounds valuable intermediates. They can undergo a variety of transformations, including ring-opening reactions, rearrangements, and cycloadditions, providing access to a diverse array of molecular scaffolds.

Aryl halides, on the other hand, are fundamental components in the construction of complex organic molecules. The carbon-halogen bond in aryl halides is a key functional group for a multitude of coupling reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The bromine atom in bromobenzene (B47551) and its derivatives offers a good balance of reactivity and stability, making it a widely used synthon in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Overview of the Structural Features and Synthetic Utility of 1-Bromo-4-(2,2-dichlorocyclopropyl)benzene

This compound is a unique molecule that synergistically combines the functionalities of both a halogenated cyclopropane and an aryl halide. Its structure features a benzene (B151609) ring substituted with a bromine atom and a 2,2-dichlorocyclopropyl group at the para position.

The 2,2-dichlorocyclopropyl group is a strong electron-withdrawing group, which influences the electron density of the aromatic ring. This electronic effect can be observed in the ¹H NMR chemical shifts of related 4-substituted (2,2-dichlorocyclopropyl)benzenes. cdnsciencepub.com The presence of this group can direct the regioselectivity of further electrophilic aromatic substitution reactions. The dichlorocyclopropyl ring itself is a site of potential chemical transformations.

The bromobenzene moiety serves as a handle for a wide range of synthetic modifications. The carbon-bromine bond can be readily converted into other functional groups or used in cross-coupling reactions to introduce new aryl, alkyl, or vinyl substituents. The synthetic utility of this compound, therefore, lies in its ability to undergo selective transformations at either the aryl halide position or the dichlorocyclopropane ring, allowing for a stepwise and controlled construction of more complex molecules.

Below is a table summarizing some of the key properties of this compound and related compounds.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound38365-55-8C₉H₇BrCl₂265.96
1-Bromo-4-(2,2-dibromocyclopropyl)benzene51884-07-2C₉H₇Br₃354.86
(2,2-dichlorocyclopropyl)benzene2415-80-7C₉H₈Cl₂187.07
Bromobenzene108-86-1C₆H₅Br157.01

Historical Context of Dihalocyclopropane and Bromobenzene Chemistry Relevant to this compound

The synthesis of gem-dihalocyclopropanes has a rich history, with early methods often relying on the addition of dihalocarbenes to alkenes. A significant advancement in this area was the development of phase-transfer catalysis (PTC). This technique allows for the generation of dichlorocarbene (B158193) from chloroform (B151607) and a strong base in a biphasic system, which then reacts with an alkene to form the corresponding dichlorocyclopropane. This method is highly efficient and has been widely applied to the synthesis of a variety of gem-dihalocyclopropanes. The synthesis of this compound can be envisaged through the dichlorocyclopropanation of 4-bromostyrene (B1200502) using such phase-transfer catalysis conditions.

The chemistry of bromobenzene has been extensively studied since the 19th century. Its utility as a synthetic intermediate grew exponentially with the advent of organometallic chemistry, particularly the discovery of the Grignard reaction. The development of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century further solidified the importance of bromobenzene and other aryl bromides in organic synthesis. These reactions have become indispensable tools for the construction of biaryl systems and other complex architectures found in many biologically active molecules.

Current Research Landscape and Unaddressed Challenges Pertaining to this compound

The current research landscape for compounds like this compound is focused on leveraging its dual reactivity for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The ability to selectively functionalize either the aromatic ring or the cyclopropane moiety is a key area of exploration. For instance, the bromine atom can be used as a point of attachment for complex molecular fragments via cross-coupling reactions, while the dichlorocyclopropane ring can be a precursor to other functional groups through ring-opening or reductive processes.

Despite its synthetic potential, there are unaddressed challenges associated with the chemistry of this compound. One of the primary challenges is the selective functionalization of the molecule. Developing reaction conditions that allow for high selectivity between the reactive sites (the C-Br bond and the dichlorocyclopropane ring) is crucial for its efficient use in multi-step syntheses. Another challenge lies in the stereoselective synthesis of derivatives of this compound, as the introduction of chirality can be critical for biological activity. Furthermore, while the general reactivity of aryl halides and dihalocyclopropanes is well-understood, the specific interplay of these two functional groups within the same molecule can lead to unexpected reactivity, which requires further investigation. The development of new catalytic systems that can activate specific bonds in the presence of others remains an active area of research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-(2,2-dichlorocyclopropyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrCl2/c10-7-3-1-6(2-4-7)8-5-9(8,11)12/h1-4,8H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAICCXQHVCREBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Cl)Cl)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrCl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Bromo 4 2,2 Dichlorocyclopropyl Benzene

Established Synthetic Pathways to 1-Bromo-4-(2,2-dichlorocyclopropyl)benzene

The established synthetic routes to this compound offer flexibility in the choice of starting materials and reaction conditions. The selection of a particular pathway may be influenced by factors such as the availability of precursors, desired yield, and scalability of the reaction.

Cyclopropanation Strategies Involving Brominated Phenyl Precursors

A common and efficient method for the synthesis of this compound involves the [1+2] cycloaddition of dichlorocarbene (B158193) to a brominated styrene (B11656) derivative. This approach builds the three-membered ring onto the aromatic framework that already contains the bromo substituent.

The addition of dichlorocarbene to 1-bromo-4-vinylbenzene (also known as 4-bromostyrene) is a direct and widely utilized method for the synthesis of this compound. chemeurope.comwikipedia.org Dichlorocarbene, a highly reactive intermediate, is typically generated in situ from chloroform (B151607) and a strong base. chemeurope.comwikipedia.org Phase-transfer catalysis (PTC) is often employed to facilitate the reaction between the aqueous base and the organic substrate, leading to improved yields and milder reaction conditions. ias.ac.incrdeepjournal.org

Under PTC conditions, a quaternary ammonium (B1175870) salt, such as benzyltriethylammonium bromide, transfers the hydroxide (B78521) ions from the aqueous phase to the organic phase, where they can deprotonate chloroform to form the trichloromethyl anion. This anion then undergoes alpha-elimination to generate dichlorocarbene, which readily adds to the double bond of 1-bromo-4-vinylbenzene. ias.ac.inresearchgate.net

Catalyst Base Solvent System Temperature (°C) Yield (%)
Benzyltriethylammonium bromide 50% aq. NaOH Chloroform/Water 35-40 High
Tetra-n-butylammonium bromide Potassium t-butoxide Chloroform 0 - 25 Good
Triethylbenzylammonium chloride conc. NaOH Chloroform/Water 40 Good
This interactive table summarizes typical conditions for the phase-transfer catalyzed dichlorocyclopropanation of styrenes, which are applicable to 1-bromo-4-vinylbenzene.

While less common for this specific transformation, organometallic reagents can also be used to generate dichlorocarbene or related carbenoids. For instance, the thermal decomposition of phenyl(trichloromethyl)mercury (B1584556) can produce dichlorocarbene, which can then react with an alkene. However, the toxicity of mercury compounds limits the widespread use of this method. Other methods involve the reaction of carbon tetrachloride with magnesium under ultrasonic irradiation to generate dichlorocarbene in a neutral medium, which can be advantageous for substrates sensitive to strong bases. chemeurope.comnih.gov

Bromination of 4-(2,2-Dichlorocyclopropyl)benzene

An alternative synthetic strategy involves the introduction of a bromine atom onto the aromatic ring of 4-(2,2-dichlorocyclopropyl)benzene. This approach relies on electrophilic aromatic substitution, a cornerstone of aromatic chemistry.

The bromination of 4-(2,2-dichlorocyclopropyl)benzene proceeds via an electrophilic aromatic substitution mechanism. libretexts.orgwikipedia.org In this reaction, a source of electrophilic bromine, such as molecular bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃), attacks the electron-rich benzene (B151609) ring. wikipedia.org The 2,2-dichlorocyclopropyl group attached to the benzene ring acts as a directing group, influencing the position of the incoming bromine atom. The dichlorocyclopropyl group is generally considered to be an ortho-, para-directing group due to the ability of the cyclopropyl (B3062369) ring to stabilize the positive charge in the arenium ion intermediate through conjugation. nih.gov

The reaction proceeds through a two-step mechanism: the formation of a positively charged intermediate (arenium ion or sigma complex) followed by the loss of a proton to restore the aromaticity of the ring. libretexts.org

Brominating Agent Catalyst/Solvent Key Features
Br₂/FeBr₃ Dichloromethane Classic and effective method for aromatic bromination.
N-Bromosuccinimide (NBS) Silica gel or HFIP Milder and more regioselective brominating agent. nih.govresearchgate.net
Tetrabutylammonium (B224687) tribromide Dichloromethane Provides a controlled source of bromine. nih.gov
This interactive table presents common reagents and systems used for the electrophilic bromination of aromatic compounds.

Achieving high regioselectivity in the bromination of 4-(2,2-dichlorocyclopropyl)benzene is crucial to obtain the desired this compound isomer. The 2,2-dichlorocyclopropyl group, being an ortho-, para-director, will primarily direct the incoming bromine to the positions ortho and para to itself. Since the para position is already occupied by the dichlorocyclopropyl group, the major product of bromination would be the ortho- and meta-isomers relative to the bromine, with the para-isomer being the starting material for a different reaction. Therefore, to synthesize the target compound via this route, one would need to start with a different precursor or accept a mixture of products.

However, if we consider the bromination of phenyl-2,2-dichlorocyclopropane, the dichlorocyclopropyl group directs the incoming bromine to the para position, leading to the formation of 4-bromo-1-(2,2-dichlorocyclopropyl)benzene. The use of milder and more selective brominating agents, such as N-bromosuccinimide (NBS) in the presence of a catalyst or in specific solvents like hexafluoroisopropanol (HFIP), can enhance the para-selectivity of the reaction. nih.govresearchgate.net The steric bulk of the dichlorocyclopropyl group can also favor substitution at the less hindered para position over the ortho positions.

Development of Novel and Efficient Syntheses for this compound

Recent research has focused on developing more efficient, sustainable, and scalable methods for the synthesis of this compound and related compounds. These efforts have explored palladium catalysis, the application of green chemistry principles, and the use of flow chemistry for continuous production.

Palladium-Catalyzed Synthesis of this compound

While the direct palladium-catalyzed dichlorocyclopropanation of 4-bromostyrene (B1200502) is not a widely reported method, palladium catalysis is extensively used in other types of cyclopropanation reactions. researchgate.netrsc.org For instance, palladium catalysts are effective in the cyclopropanation of alkenes using diazo compounds as the carbene source. researchgate.net In a hypothetical palladium-catalyzed pathway for the formation of this compound, a palladium(0) complex could potentially react with a dichlorocarbene precursor to form a palladium-carbene complex. This complex would then react with 4-bromostyrene to form a palladacyclobutane intermediate, which upon reductive elimination would yield the desired dichlorocyclopropane product and regenerate the palladium(0) catalyst. researchgate.net

The catalytic cycle would likely involve the following steps:

Oxidative Addition: A palladium(0) species reacts with a source of dichlorocarbene.

Coordination: The alkene (4-bromostyrene) coordinates to the palladium-carbene complex.

Cycloaddition: The coordinated alkene undergoes cycloaddition to form a palladacyclobutane intermediate.

Reductive Elimination: The palladacyclobutane intermediate undergoes reductive elimination to release the this compound product and regenerate the active palladium(0) catalyst.

Although this represents a plausible mechanistic pathway, the more conventional methods involving dichlorocarbene generation from chloroform remain the primary synthetic routes.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key areas of focus include the use of safer solvents, improving atom economy, and employing catalytic systems.

Traditional dichlorocyclopropanation reactions often use chlorinated solvents, which pose environmental and health risks. Green chemistry approaches advocate for the use of more benign solvents or, ideally, solvent-free conditions. rsc.orgmrforum.comnih.gov Research into dichlorocyclopropanation reactions has shown that it is possible to conduct these transformations in aqueous media or under solvent-free conditions, particularly when using phase-transfer catalysis. ias.ac.in The use of water as a solvent is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. nih.gov In the context of synthesizing this compound, a biphasic system with water and the reactants, facilitated by a phase-transfer catalyst, would align with green chemistry principles by minimizing the use of volatile organic compounds.

Flow Chemistry Applications for Continuous Production of this compound

Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automated, continuous production. nih.govresearchgate.net The synthesis of dichlorocyclopropanes is well-suited for flow chemistry applications. researchgate.net The generation of the highly reactive and potentially unstable dichlorocarbene can be precisely controlled in a flow reactor, minimizing side reactions and improving safety. researchgate.net

A continuous flow process for the synthesis of this compound would typically involve pumping streams of 4-bromostyrene in an organic solvent, chloroform, and an aqueous solution of a base with a phase-transfer catalyst through a heated microreactor or packed-bed reactor. The short residence times and efficient mixing in the flow reactor can lead to high yields and purity of the product in a continuous fashion. nih.govresearchgate.net This approach also allows for easier scalability by extending the operation time or by using parallel reactor systems.

Optimization of Reaction Conditions for Maximized Yield and Purity of this compound

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically optimized include the choice and concentration of the base, the amount of phase-transfer catalyst, the reaction temperature, and the molar ratio of reactants.

Kinetic studies on the dichlorocyclopropanation of styrene, a closely related substrate, provide valuable insights into the optimization of these parameters. ias.ac.inresearchgate.net These studies have shown that the reaction rate is influenced by the concentration of the phase-transfer catalyst, the concentration of the base, and the temperature.

Below are interactive data tables illustrating the hypothetical optimization of reaction conditions for the synthesis of this compound from 4-bromostyrene, based on findings for similar reactions.

Table 1: Effect of Catalyst Loading on Product Yield

Catalyst Loading (mol%)Yield (%)
165
280
392
493
593

Assumed conditions: 4-bromostyrene (1 mmol), chloroform (1.5 mmol), 50% aq. NaOH (2 mL), 50°C, 4h.

Table 2: Effect of Temperature on Reaction Time and Yield

Temperature (°C)Time (h)Yield (%)
30875
40688
50492
60491

Assumed conditions: 4-bromostyrene (1 mmol), chloroform (1.5 mmol), 50% aq. NaOH (2 mL), 3 mol% catalyst.

Table 3: Effect of Base Concentration on Yield

NaOH Concentration (wt%)Yield (%)
2055
3078
4089
5092

Assumed conditions: 4-bromostyrene (1 mmol), chloroform (1.5 mmol), 2 mL aq. NaOH, 3 mol% catalyst, 50°C, 4h.

These tables demonstrate that by systematically varying the reaction parameters, it is possible to identify the optimal conditions that lead to the highest yield and purity of the desired product.

Influence of Temperature, Pressure, and Stoichiometry on Reaction Outcomes

The outcome of the dichlorocyclopropanation of 4-bromostyrene is significantly influenced by several key reaction parameters, including temperature, pressure, and the stoichiometry of the reactants. Careful control of these variables is crucial for maximizing the yield and purity of the desired product, this compound.

Table 1: Illustrative Effect of Temperature on the Yield of this compound

Temperature (°C) Reaction Time (h) Yield (%)
25 12 65
40 8 85
55 5 92
70 3 88 (decomposition observed)

Note: This data is illustrative and based on general principles of similar reactions.

Pressure: For liquid-phase reactions such as this, pressure is generally not a critical parameter and the reaction is typically carried out at atmospheric pressure.

Stoichiometry: The molar ratios of the reactants, including 4-bromostyrene, chloroform, and the base, are crucial for achieving high conversion and selectivity. Chloroform is often used in excess to serve as both the dichlorocarbene precursor and a solvent. The concentration of the sodium hydroxide solution is also a key factor. A higher concentration of the base generally leads to a faster rate of dichlorocarbene generation. Kinetic studies on the dichlorocyclopropanation of styrene have shown that the reaction rate is dependent on the concentration of the sodium hydroxide. It is important to maintain a sufficient excess of the base to ensure complete deprotonation of the chloroform throughout the reaction. The amount of the phase-transfer catalyst is also a critical stoichiometric consideration, as it directly impacts the rate of the reaction by facilitating the transfer of reactants between the phases.

Catalyst and Reagent Screening for Improved Efficiency

The choice of phase-transfer catalyst is paramount to the efficiency of the dichlorocyclopropanation of 4-bromostyrene. An effective catalyst must be able to efficiently transport the hydroxide ion from the aqueous phase to the organic phase to react with chloroform. Various types of phase-transfer catalysts have been explored for similar reactions, with quaternary ammonium salts being the most common due to their stability, availability, and high catalytic activity.

Commonly used quaternary ammonium salts include benzyltriethylammonium chloride (BTEAC), tetrabutylammonium bromide (TBAB), and cetyltrimethylammonium bromide (CTAB). The structure of the quaternary ammonium salt, particularly the nature of the alkyl groups attached to the nitrogen atom, can influence its lipophilicity and, consequently, its catalytic efficiency. For the dichlorocyclopropanation of styrene, it has been observed that the reaction rate is linearly dependent on the amount of the catalyst used. ijcmas.com This suggests that a higher concentration of the catalyst leads to a greater number of active sites for the phase-transfer process, thus accelerating the reaction.

In addition to quaternary ammonium salts, other classes of phase-transfer catalysts, such as crown ethers and phosphonium (B103445) salts, have also been investigated for dichlorocyclopropanation reactions. The selection of the optimal catalyst often involves screening a variety of candidates to identify the one that provides the highest yield and selectivity under the desired reaction conditions.

Table 2: Illustrative Comparison of Phase-Transfer Catalysts for the Synthesis of this compound

Catalyst Catalyst Loading (mol%) Reaction Time (h) Yield (%)
Benzyltriethylammonium chloride (BTEAC) 2 6 90
Tetrabutylammonium bromide (TBAB) 2 7 85
Cetyltrimethylammonium bromide (CTAB) 2 8 82
18-Crown-6 2 10 75

Note: This data is illustrative and based on general trends observed in phase-transfer catalyzed dichlorocyclopropanation reactions.

The choice of the base and its concentration is another critical aspect of reagent screening. While sodium hydroxide is the most commonly used base, other strong bases such as potassium hydroxide can also be employed. The concentration of the aqueous base solution needs to be optimized to ensure efficient dichlorocarbene generation without causing significant hydrolysis of the chloroform or the product.

Chemical Reactivity and Transformation of 1 Bromo 4 2,2 Dichlorocyclopropyl Benzene

Reactions Involving the Aromatic Bromine Moiety

The bromine atom attached to the benzene (B151609) ring is a versatile functional group, enabling a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern synthetic chemistry for the construction of complex molecular architectures. The electron-withdrawing nature of the 2,2-dichlorocyclopropyl group can influence the reactivity of the aryl bromide, potentially affecting the rates and efficiencies of these transformations.

Cross-Coupling Reactions of 1-Bromo-4-(2,2-dichlorocyclopropyl)benzene

Palladium-catalyzed cross-coupling reactions provide a powerful means to form new carbon-carbon bonds by replacing the bromine atom with various organic groups. While specific literature detailing these reactions on this compound is not extensively documented in publicly accessible databases, the expected reactivity can be inferred from the well-established principles of these named reactions on similar aryl bromides.

The Suzuki-Miyaura coupling is a widely used method for forming biaryl structures and other C(sp²)-C(sp²) bonds. libretexts.org It involves the reaction of an organoboron compound, such as a boronic acid or ester, with an organohalide in the presence of a palladium catalyst and a base. libretexts.org For this compound, this reaction would offer a direct route to synthesize 4-(2,2-dichlorocyclopropyl)biphenyl derivatives. The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by the base), and concluding with reductive elimination to yield the coupled product and regenerate the catalyst.

Illustrative conditions for such a transformation are presented in the table below, based on standard procedures for aryl bromides.

Table 1: Illustrative Suzuki-Miyaura Coupling Conditions Note: This table presents representative conditions for Suzuki-Miyaura couplings of aryl bromides and does not represent experimentally verified results for this compound.

Boronic Acid/Ester Catalyst (mol%) Ligand (mol%) Base Solvent Temperature (°C)
Phenylboronic acid Pd(OAc)₂ (2%) SPhos (4%) K₃PO₄ Toluene/H₂O 100
4-Methylphenylboronic acid Pd(PPh₃)₄ (3%) - Na₂CO₃ DME/H₂O 90

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, yielding an arylalkyne. nobelprize.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of an amine base. nobelprize.org Reacting this compound with a terminal alkyne like phenylacetylene (B144264) would produce a 1-(4-(2,2-dichlorocyclopropyl)phenyl)-2-phenylethyne structure. The reaction mechanism is thought to involve a palladium cycle similar to other cross-couplings, and a copper cycle that generates a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex.

The following table outlines typical conditions for a Sonogashira coupling, which would be expected to be applicable for the target substrate.

Table 2: Representative Sonogashira Coupling Conditions Note: This table shows typical conditions for Sonogashira couplings of aryl bromides and does not represent experimentally verified results for this compound.

Terminal Alkyne Pd Catalyst (mol%) Cu Co-catalyst (mol%) Base Solvent Temperature (°C)
Phenylacetylene Pd(PPh₃)₂Cl₂ (2%) CuI (4%) Triethylamine THF 65
Trimethylsilylacetylene Pd(OAc)₂ (1%) CuI (2%) Diisopropylamine Toluene 80

The Heck reaction, or Mizoroki-Heck reaction, is a method to form substituted alkenes by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. mdpi.com This transformation would allow for the introduction of a vinyl group onto the aromatic ring of this compound. For instance, coupling with styrene (B11656) would yield 1-(4-(2,2-dichlorocyclopropyl)phenyl)-2-phenylethene. The catalytic cycle involves oxidative addition of the aryl bromide to palladium(0), followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product. nih.gov

General conditions for the Heck reaction with aryl bromides are provided below as an illustrative example.

Table 3: Illustrative Heck Coupling Conditions Note: This table presents general conditions for Heck couplings of aryl bromides and does not represent experimentally verified results for this compound.

Alkene Catalyst (mol%) Ligand (mol%) Base Solvent Temperature (°C)
Styrene Pd(OAc)₂ (2%) P(o-tolyl)₃ (4%) Triethylamine DMF 100
n-Butyl acrylate Pd(OAc)₂ (1%) - NaOAc DMA 120

The Negishi coupling utilizes organozinc reagents to couple with organohalides, catalyzed by nickel or palladium complexes. libretexts.org This method is known for its high functional group tolerance. The Kumada coupling employs Grignard reagents (organomagnesium halides) and is also a powerful tool for C-C bond formation, often catalyzed by nickel or palladium. nih.gov Both reactions offer alternative routes to introduce alkyl, vinyl, or aryl groups onto the this compound scaffold. The higher reactivity of organozinc and organomagnesium reagents often allows for milder reaction conditions compared to other coupling methods.

The tables below provide representative conditions for these couplings.

Table 4: Representative Negishi Coupling Conditions Note: This table shows typical conditions for Negishi couplings of aryl bromides and does not represent experimentally verified results for this compound.

Organozinc Reagent Catalyst (mol%) Solvent Temperature (°C)
Phenylzinc chloride Pd(PPh₃)₄ (5%) THF 65
Ethylzinc bromide Pd(dppf)Cl₂ (3%) Dioxane 80

Table 5: Representative Kumada Coupling Conditions Note: This table illustrates general conditions for Kumada couplings of aryl bromides and does not represent experimentally verified results for this compound.

Grignard Reagent Catalyst (mol%) Solvent Temperature (°C)
Phenylmagnesium bromide Ni(dppp)Cl₂ (2%) Diethyl ether 35
Methylmagnesium iodide Pd(PPh₃)₄ (3%) THF 65

Nucleophilic Aromatic Substitution (SNAr) on this compound

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike the cross-coupling reactions, this process does not typically involve a metal catalyst. The SNAr mechanism generally requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups, particularly at the ortho and para positions to the leaving group. researchgate.net These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that is formed upon nucleophilic attack. researchgate.net

The this compound molecule contains a 2,2-dichlorocyclopropyl group at the para position. While the gem-dihalocyclopropyl group is known to be electron-withdrawing, it is not considered a powerful activating group in the same category as a nitro (NO₂) or cyano (CN) group. Therefore, the benzene ring in this compound is not sufficiently electron-deficient to readily undergo nucleophilic aromatic substitution under standard SNAr conditions. Reactions with common nucleophiles like alkoxides or amines would be expected to be extremely slow or not occur at all, as the intermediate Meisenheimer complex would not be adequately stabilized.

Lithium-Halogen Exchange Reactions of this compound

Lithium-halogen exchange is a powerful organometallic reaction used to convert organic halides into organolithium compounds. In the case of this compound, the reaction is anticipated to occur selectively at the carbon-bromine bond of the benzene ring. This selectivity is based on the general trend in halogen reactivity for such exchanges, which follows the order I > Br > Cl. The carbon-chlorine bonds on the cyclopropyl (B3062369) ring are significantly less reactive towards organolithium reagents under typical conditions.

The reaction involves treating this compound with an alkyllithium reagent, commonly n-butyllithium (n-BuLi), at low temperatures in an inert solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. This process is kinetically controlled and generally very rapid. The resulting product is 4-(2,2-dichlorocyclopropyl)phenyllithium, a versatile intermediate that can be trapped with various electrophiles.

While specific studies on this compound are not prevalent, the expected reaction pathway is well-supported by extensive research on other aryl bromides. The generated aryllithium species is a potent nucleophile and can be used to form new carbon-carbon or carbon-heteroatom bonds.

Table 1: Expected Conditions for Lithium-Halogen Exchange

Reactant Reagent Solvent Temperature Expected Product

Reactions of the Dichlorocyclopropyl Ring

The dichlorocyclopropyl moiety is characterized by significant ring strain and the presence of two chlorine atoms, making it susceptible to a variety of transformations.

Ring-Opening Reactions of the Dichlorocyclopropyl Moiety in this compound

The strained three-membered ring of gem-dihalocyclopropanes can undergo ring-opening reactions under thermal or chemical inducement. For aryl-substituted gem-dihalocyclopropanes, these reactions can be promoted by Lewis acids or silver(I) ions. researchgate.net The reaction proceeds through the cleavage of a carbon-carbon bond in the cyclopropane (B1198618) ring, often leading to the formation of an allylic cation intermediate. This intermediate can then be trapped by nucleophiles present in the reaction mixture.

For instance, studies on analogous gem-dibromocyclopropanes have shown that silver(I)-promoted electrocyclic ring-opening leads to the formation of a π-allyl cation, which can be trapped intramolecularly. researchgate.net In the presence of nucleophilic solvents like alcohols, ring-expansion can occur to yield larger ring systems. uq.edu.au While specific data for this compound is limited, similar reactivity is expected, potentially leading to substituted allyl or ring-expanded products depending on the reaction conditions.

Reductive Dehalogenation of the Dichlorocyclopropyl Group

The chlorine atoms on the cyclopropyl ring can be removed through reductive dehalogenation. This transformation can be achieved using various reducing agents. A common method for the reduction of gem-dihalocyclopropanes is the use of lithium aluminum hydride (LiAlH₄), which can selectively reduce gem-dichlorocyclopropanes to the corresponding monochlorocyclopropanes or fully dehalogenated cyclopropanes. researchgate.net Another approach involves radical reactions, such as using tri-n-butyltin hydride, which is effective for reducing gem-dibromocyclopropanes. researchgate.net The reduction of gem-dichlorocyclopropanes can also be accomplished with samarium iodide in the presence of a hydrogen donor like benzenethiol. acs.org

These methods offer pathways to convert the dichlorocyclopropyl group into a monochlorocyclopropyl or a simple cyclopropyl group, thereby modifying the electronic and steric properties of the substituent on the benzene ring.

Table 2: Reagents for Reductive Dehalogenation of gem-Dihalocyclopropanes

Reagent System Type of Dehalogenation Reference
Lithium aluminum hydride (LiAlH₄) Complete or partial dechlorination researchgate.net
Tri-n-butyltin hydride Radical-based dehalogenation researchgate.net

Reactions of the Benzene Ring in this compound

Electrophilic Aromatic Substitution (excluding bromination)

The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS). The outcome of these reactions is governed by the directing and activating/deactivating effects of the existing substituents. The bromine atom is an ortho-, para-directing but deactivating group. The 2,2-dichlorocyclopropyl group is also expected to be a deactivating group due to the electron-withdrawing nature of the chlorine atoms.

Since the para-position relative to the bromine atom is occupied by the dichlorocyclopropyl group, electrophilic substitution is expected to occur predominantly at the ortho-position to the bromine atom (C2 and C6 positions). The deactivating nature of both substituents means that harsher reaction conditions may be required compared to benzene itself.

Nitration: Nitration can be achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). pbworks.com The electrophile is the nitronium ion (NO₂⁺). The expected major product is 1-bromo-4-(2,2-dichlorocyclopropyl)-2-nitrobenzene.

Sulfonation: Sulfonation involves reacting the compound with fuming sulfuric acid (H₂SO₄ containing dissolved SO₃). This reaction is typically reversible. The expected product would be 2-bromo-5-(2,2-dichlorocyclopropyl)benzenesulfonic acid.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution

Reaction Reagents Expected Major Product
Nitration HNO₃, H₂SO₄ 1-Bromo-4-(2,2-dichlorocyclopropyl)-2-nitrobenzene
Sulfonation SO₃, H₂SO₄ 2-Bromo-5-(2,2-dichlorocyclopropyl)benzenesulfonic acid

Hydrogenation of the Aromatic Ring

Catalytic hydrogenation of aromatic rings is a well-established process, often employing transition metal catalysts such as rhodium, ruthenium, or platinum. For instance, heterogeneous catalysts like 10% Rh/C have been shown to be effective for the complete hydrogenation of various aromatic and heteroaromatic compounds under relatively mild conditions (e.g., 80°C, 5 atm H₂ in water). It is also known that bromo and chloro substituents on aromatic rings can be removed by catalytic hydrogenation. This suggests that during the hydrogenation of the aromatic ring of this compound, dehalogenation of the bromine and potentially the chlorine atoms could occur, depending on the catalyst and reaction conditions.

The stability of the 2,2-dichlorocyclopropyl group under these conditions is a critical consideration. While cyclopropane rings can undergo hydrogenation, this typically requires harsh conditions due to ring strain. The presence of the dichloro substituents may further influence the reactivity of the cyclopropyl ring. An electrochemical method for the hydrogenation of strained rings like donor-acceptor cyclopropanes has been reported, which proceeds via reduction of a carbonyl group and is highly specific to the strained ring. chemrxiv.org However, the direct catalytic hydrogenation of a 2,2-dichlorocyclopropyl group attached to a benzene ring has not been extensively documented.

Table 1: Potential Products from the Hydrogenation of this compound

Product NameChemical StructureNotes on Formation
1-Bromo-4-(2,2-dichlorocyclopropyl)cyclohexaneC₉H₁₂BrCl₂Selective hydrogenation of the aromatic ring without dehalogenation or ring opening.
1-(2,2-Dichlorocyclopropyl)cyclohexaneC₉H₁₃Cl₂Hydrogenation of the aromatic ring with concurrent hydrodebromination.
CyclohexylcyclopropaneC₉H₁₆Complete hydrogenation and dehalogenation of both the aromatic ring and the cyclopropyl group.

This table is illustrative and based on general principles of hydrogenation, as direct experimental data for this specific compound is not available.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. The this compound molecule is a potentially valuable building block in MCRs due to the presence of the aryl bromide functionality, which can participate in various cross-coupling reactions.

Aryl bromides are common precursors in palladium-catalyzed MCRs. For example, one-pot, four-component reactions involving 4-bromophenyl aldehydes or ketones have been developed to synthesize complex biphenyl (B1667301) derivatives. nih.govresearchgate.net These reactions often proceed via sequential steps such as the formation of a tosylhydrazone, followed by Suzuki coupling reactions. nih.govresearchgate.net

Given this precedent, this compound could likely be employed in similar palladium-catalyzed MCRs. The C-Br bond can be activated by a palladium catalyst to form an organopalladium intermediate, which can then react with other components in the reaction mixture.

Table 2: Plausible Multi-Component Reaction Involving this compound

Reaction TypeReactantsPotential Product Class
Suzuki-Miyaura type MCRThis compound, an arylboronic acid, and a third componentSubstituted biphenyl derivatives with a 2,2-dichlorocyclopropyl moiety.
Heck-type MCRThis compound, an alkene, and a nucleophileFunctionalized styrene derivatives containing the 2,2-dichlorocyclopropyl group.
Sonogashira-type MCRThis compound, a terminal alkyne, and a nucleophileAryl alkynes bearing the 2,2-dichlorocyclopropyl substituent.

This table presents hypothetical MCRs based on the known reactivity of aryl bromides, as specific examples with this compound are not documented in the searched literature.

The success of these MCRs would depend on the compatibility of the 2,2-dichlorocyclopropyl group with the reaction conditions, particularly the catalysts and bases used. The steric hindrance and electronic effects of the dichlorocyclopropyl group could also influence the reactivity and yield of such reactions.

Mechanistic Investigations of Reactions Involving 1 Bromo 4 2,2 Dichlorocyclopropyl Benzene

Elucidation of Reaction Mechanisms for the Synthesis of 1-Bromo-4-(2,2-dichlorocyclopropyl)benzene

The primary route for the synthesis of this compound involves the addition of dichlorocarbene (B158193) (:CCl₂) to 4-bromostyrene (B1200502). The mechanism of this reaction is critically dependent on the method used for generating the highly reactive dichlorocarbene intermediate.

A prevalent and efficient method for this transformation is through phase-transfer catalysis (PTC) . mdpi.comias.ac.in This approach utilizes a two-phase system, typically an aqueous solution of sodium hydroxide (B78521) (NaOH) and an organic phase containing chloroform (B151607) (CHCl₃), the 4-bromostyrene substrate, and a phase-transfer catalyst. mdpi.comchemeurope.com

The mechanism under PTC conditions, as proposed by Mąkosza, proceeds through the following key steps: ias.ac.inresearchgate.net

Deprotonation at the Interface : The hydroxide ion (OH⁻) from the concentrated aqueous phase abstracts a proton from chloroform at the interface of the two phases, generating the trichloromethyl anion (CCl₃⁻). ias.ac.in

CHCl₃ + OH⁻ ⇌ CCl₃⁻ + H₂O

Anion Exchange with Catalyst : The phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like benzyltriethylammonium bromide (TEBA) or triethylbenzylammonium chloride (TEBACl), facilitates the transport of the trichloromethyl anion from the interface into the bulk organic phase. ias.ac.inresearchgate.net The lipophilic cation of the catalyst pairs with the CCl₃⁻ anion, forming a lipophilic ion pair that is soluble in the organic medium. mdpi.com

Q⁺X⁻(org) + CCl₃⁻(interface) ⇌ Q⁺CCl₃⁻(org) + X⁻(interface) (where Q⁺ is the quaternary ammonium cation)

α-Elimination to Form Dichlorocarbene : Within the organic phase, the unstable trichloromethyl anion undergoes α-elimination, losing a chloride ion to form the neutral, electrophilic dichlorocarbene (:CCl₂). researchgate.netwikipedia.org

Q⁺CCl₃⁻(org) → :CCl₂ (org) + Q⁺Cl⁻(org)

[1+2] Cycloaddition : The generated dichlorocarbene, a singlet carbene, rapidly reacts with the electron-rich double bond of 4-bromostyrene in a concerted [1+2] cycloaddition reaction. wikipedia.orgyoutube.com This step is stereospecific, meaning the stereochemistry of the alkene is retained in the cyclopropane (B1198618) product. youtube.com The attack forms the stable gem-dichlorocyclopropane ring, yielding the final product, this compound.

The use of PTC is advantageous as it allows for the reaction to proceed under mild conditions, avoids the need for expensive anhydrous solvents, and minimizes side reactions of the highly reactive carbene. ias.ac.in

Mechanistic Pathways of Cross-Coupling Reactions Utilizing this compound

The bromine atom on the benzene (B151609) ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming carbon-carbon bonds. The general mechanism for these reactions involves a catalytic cycle with a palladium complex.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction pairs the aryl bromide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The catalytic cycle for the reaction of this compound with an arylboronic acid (Ar'-B(OH)₂) proceeds as follows:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step. libretexts.org This forms a square planar Pd(II) complex. The oxidative addition proceeds with retention of stereochemistry if vinyl halides are used, but for aryl halides like this, it forms a new organopalladium species. wikipedia.org

Transmetalation : The boronic acid is activated by the base (e.g., OH⁻, CO₃²⁻) to form a more nucleophilic boronate species (e.g., Ar'-B(OH)₃⁻). wikipedia.orglibretexts.org This boronate then transfers its organic group (Ar') to the palladium center, displacing the bromide ligand. The exact mechanism of this step is complex and can vary, but it results in a diorganopalladium(II) complex. wikipedia.org

Reductive Elimination : The two organic ligands on the palladium(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. For this step to occur, the organic ligands must be in a cis orientation on the palladium complex. libretexts.org

Heck Reaction:

The Heck reaction couples the aryl bromide with an alkene, such as styrene (B11656) or an acrylate, under the influence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org The mechanism differs from the Suzuki coupling after the initial oxidative addition step:

Oxidative Addition : Similar to the Suzuki reaction, the cycle begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond of this compound to form a Pd(II) complex. wikipedia.org

Alkene Coordination and Insertion (Migratory Insertion) : The alkene coordinates to the palladium(II) center. Subsequently, the aryl group migrates from the palladium to one of the carbons of the double bond in a syn-addition step. This forms a new, larger alkylpalladium(II) intermediate. wikipedia.org

β-Hydride Elimination : For the reaction to proceed, the alkylpalladium intermediate must have a hydrogen atom on the carbon adjacent (beta) to the palladium. This hydrogen is eliminated along with the palladium, forming a palladium-hydride species and creating a new double bond in the product. This step also typically occurs in a syn fashion. nih.gov

Reductive Elimination/Base Regeneration : The base present in the reaction mixture removes the hydrogen from the palladium hydride and regenerates the Pd(0) catalyst, completing the cycle. wikipedia.org

Studies on the Mechanism of Ring-Opening and Rearrangement of the Dichlorocyclopropyl Group

The gem-dichlorocyclopropane ring is highly strained and can undergo a variety of ring-opening and rearrangement reactions under thermal, acidic, basic, or metal-catalyzed conditions. These reactions are often driven by the relief of ring strain.

One significant rearrangement is the Skattebøl rearrangement , which typically involves the conversion of a gem-dihalocyclopropane to an allene (B1206475) using an organolithium reagent. chemeurope.comwikipedia.org The mechanism is thought to proceed via α-elimination of a halide to form a cyclopropylidene carbene intermediate, which then undergoes ring-opening to form the allene.

Under different conditions, such as with Lewis acids or electrophiles, the ring-opening can proceed through a cationic mechanism. The reaction is initiated by cleavage of the C1-C2 or C1-C3 bond, which can be influenced by the electronic nature of the substituents on the aromatic ring. Computational studies on donor-acceptor cyclopropanes show that the stability of the resulting carbocationic intermediate often dictates the selectivity of the ring-opening process. researchgate.net For this compound, the cleavage of the bond between the two chlorinated carbons is unlikely. Instead, cleavage of one of the other two C-C bonds would lead to a carbocationic intermediate, which could be stabilized by the adjacent phenyl ring. This intermediate could then be trapped by a nucleophile or undergo further rearrangement.

Base-promoted ring-opening reactions are also known. In some systems, a base can induce the elimination of HCl from the dichlorocyclopropane ring to form a transient chlorocyclopropene, which then undergoes ring-opening to a zwitterionic or carbene intermediate. researchgate.net

Kinetic and Thermodynamic Studies of Transformations of this compound

Kinetic and thermodynamic data provide quantitative insight into reaction mechanisms, including the identification of rate-determining steps and the relative stability of intermediates and transition states. While specific data for this compound is not extensively published, valuable information can be inferred from studies on analogous systems.

Cross-Coupling Reactions:

In Suzuki-Miyaura reactions, kinetic studies often show that the oxidative addition of the aryl halide to the Pd(0) complex is the rate-determining step. libretexts.org The reaction rate is dependent on the nature of the halide (I > Br > Cl) and the electronic properties of the aryl halide. wikipedia.org For substrates like this compound, the presence of the electron-withdrawing dichlorocyclopropyl group is expected to have a modest effect on the rate compared to unsubstituted bromobenzene (B47551). Studies on substituted aryl bromides have shown that electron-withdrawing groups can slightly increase the rate of coupling. researchgate.net

Reaction TypeKey FactorExpected Effect on Rate for Substrate
Suzuki Coupling Oxidative Addition (Rate-determining step)The dichlorocyclopropyl group is weakly electron-withdrawing, which may slightly accelerate the oxidative addition step compared to electron-donating groups.
Heck Reaction Oxidative Addition (Rate-determining step)Similar to Suzuki coupling, the electronic nature of the substituent on the aryl bromide influences the rate.
Ring-Opening Stability of IntermediateThe stability of the carbocation or carbanion formed upon ring-opening is crucial. The phenyl group provides stabilization.

Ring-Opening Reactions:

Transition State Analysis in Key Reactions of this compound

Transition state (TS) analysis, primarily through computational methods like DFT, provides a detailed picture of the highest-energy point along a reaction coordinate. It reveals the geometry of the reacting species at the moment of bond formation and cleavage.

Suzuki-Miyaura Coupling:

Oxidative Addition TS : The transition state for the oxidative addition of an aryl bromide to a Pd(0) complex involves the simultaneous weakening of the C-Br bond and the formation of new Pd-C and Pd-Br bonds. DFT calculations show a three-centered TS for this step. nih.govresearchgate.net

Transmetalation TS : The mechanism of transmetalation can be complex. One proposed pathway involves the formation of a Pd-O-B linkage in the transition state. The TS involves the breaking of the B-C bond and the formation of the new Pd-C bond. DFT calculations have identified this as the rate-determining step in some specific catalytic systems. nih.gov

Reductive Elimination TS : This step proceeds through a three-centered transition state where the new C-C bond is forming as the two Pd-C bonds are breaking. The geometry of the TS is constrained, requiring the two coupling groups to be cis to each other. acs.org

Dichlorocyclopropane Ring-Opening:

Computational studies have been used to model the transition states for the ring-opening of cyclopropanes. For a cationic mechanism, the transition state would involve an elongated C-C bond in the cyclopropane ring and developing positive charge on one of the carbon atoms. The energy of this TS is highly dependent on the ability of the substituents to stabilize the developing charge. For example, in the tandem Heck-ring-opening of cyclopropyldiol derivatives, DFT calculations were used to compare the energies of different possible transition states, explaining the observed regioselectivity of the ring-opening. researchgate.net These computational approaches allow for the direct comparison of different mechanistic pathways and provide a powerful tool for predicting reactivity and selectivity in reactions involving the dichlorocyclopropyl group.

Advanced Spectroscopic and Structural Characterization of 1 Bromo 4 2,2 Dichlorocyclopropyl Benzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to reveal the structure of molecules. For compounds like 1-bromo-4-(2,2-dichlorocyclopropyl)benzene, NMR provides unambiguous information about the arrangement of atoms and the chemical environment of each proton and carbon atom.

¹H NMR Chemical Shift Analysis for Substituent Effects in 4-Substituted (2,2-dichlorocyclopropyl)benzenes

The ¹H NMR spectrum provides information about the number of different types of protons and their chemical environments. In the case of 4-substituted (2,2-dichlorocyclopropyl)benzenes, the chemical shifts of the cyclopropyl (B3062369) protons are particularly sensitive to the electronic effects of the substituent on the benzene (B151609) ring.

Research has shown that the chemical shifts of the cyclopropyl protons in these compounds are influenced by direct intramolecular electric field effects and weak conjugative interactions between the phenyl and cyclopropyl groups. cdnsciencepub.comcdnsciencepub.com The substituent on the benzene ring alters the electron density distribution across the molecule, which in turn affects the shielding of the cyclopropyl protons.

An analysis of a series of 4-substituted (2,2-dichlorocyclopropyl)benzenes reveals a correlation between the ¹H chemical shifts of the cyclopropyl protons and the electronic parameters (σI and σR⁰) of the substituents. cdnsciencepub.com This relationship underscores the transmission of electronic effects from the substituent through the benzene ring to the cyclopropyl moiety.

Table 1: Representative ¹H NMR Chemical Shifts (ppm) for the Cyclopropyl Protons of 4-Substituted (2,2-dichlorocyclopropyl)benzenes

Substituent (X) H-α (ppm) H-β (cis) (ppm) H-β (trans) (ppm)
H 2.87 1.91 1.81
Br ~2.85 ~1.90 ~1.80
NO₂ 3.01 2.05 1.95
OCH₃ 2.81 1.86 1.76
N(CH₃)₂ 2.75 1.82 1.72

Note: The values for the bromo-substituted compound are estimated based on trends observed for other halogens and related structures. Precise experimental values may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides crucial information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the complete mapping of the carbon skeleton. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

For this compound, the spectrum would show distinct signals for the dichlorinated carbon of the cyclopropyl ring (C-2), the other two cyclopropyl carbons (C-1 and C-3), and the six carbons of the benzene ring. The carbon atom attached to the bromine (C-4') would be significantly influenced by the halogen's electronegativity and heavy atom effect.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C-1 (Cyclopropyl CH) ~30-35
C-2 (Cyclopropyl CCl₂) ~60-65
C-3 (Cyclopropyl CH₂) ~25-30
C-1' (Benzene, attached to cyclopropyl) ~138-142
C-2', C-6' (Benzene) ~130-132
C-3', C-5' (Benzene) ~132-134
C-4' (Benzene, attached to Br) ~120-125

Note: These are predicted values based on typical ranges for similar structures. Experimental data is required for definitive assignment.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Stereochemistry

While 1D NMR spectra identify the chemical shifts of individual nuclei, 2D NMR techniques are essential for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the benzylic cyclopropyl proton (H-1) and the two geminal methylene (B1212753) protons (H-3), as well as between adjacent protons on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal, for instance, connecting the signals of the aromatic protons to their respective aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connection between the benzene ring and the cyclopropyl group, for example, by showing a correlation from the benzylic cyclopropyl proton (H-1) to the quaternary aromatic carbon (C-1').

Advanced Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight and elemental formula of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass of the molecular ion, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of this compound. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br) and chlorine (isotopes ³⁵Cl and ³⁷Cl) creates a distinctive isotopic pattern in the mass spectrum, which serves as a clear signature for the compound. The relative abundances of these isotopic peaks can be calculated and compared with the experimental spectrum to confirm the number of bromine and chlorine atoms in the molecule.

Table 3: Calculated Exact Masses for Isotopic Combinations of the Molecular Ion [C₉H₇BrCl₂]⁺

Isotopic Composition Calculated Exact Mass (Da)
C₉H₇⁷⁹Br³⁵Cl₂ 263.8955
C₉H₇⁸¹Br³⁵Cl₂ 265.8935
C₉H₇⁷⁹Br³⁵Cl³⁷Cl 265.8926
C₉H₇⁸¹Br³⁵Cl³⁷Cl 267.8906
C₉H₇⁷⁹Br³⁷Cl₂ 267.8896

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to analyze the fragmentation of a selected precursor ion. amazonaws.com In an MS/MS experiment, the molecular ion of this compound would be selectively isolated and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). amazonaws.com

The resulting fragment ions are then analyzed to reveal information about the molecule's structure. Key fragmentation pathways for this compound would likely include:

Loss of a chlorine radical (•Cl): This would result in a significant fragment ion.

Loss of a bromine radical (•Br): Cleavage of the C-Br bond is a common fragmentation pathway.

Cleavage of the cyclopropyl ring: The strained three-membered ring can open or fragment in various ways.

Loss of HCl: Elimination of hydrogen chloride is another possible fragmentation route.

Analyzing these fragmentation patterns allows for the confirmation of the structural arrangement, such as verifying the connectivity of the dichlorocyclopropyl group to the brominated benzene ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

The vibrational spectrum of this compound is expected to exhibit a series of characteristic bands that can be assigned to specific molecular motions. The p-disubstituted benzene ring will give rise to several distinct vibrations. Aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region. researchgate.net The C-C stretching vibrations within the aromatic ring typically appear in the 1600-1450 cm⁻¹ range. researchgate.net

The dichlorocyclopropyl group introduces its own set of characteristic vibrations. The C-H stretching vibrations of the cyclopropyl ring are expected at slightly lower frequencies than aromatic C-H stretches. The ring deformation modes of the cyclopropane (B1198618) ring will also be present. The C-Cl stretching vibrations are expected in the region of 800-600 cm⁻¹.

The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum, generally between 650-395 cm⁻¹. researchgate.net The position of this band can be influenced by the substitution pattern on the aromatic ring.

Conformational analysis of the molecule can be aided by vibrational spectroscopy. The relative orientation of the cyclopropyl ring with respect to the benzene ring can influence the vibrational frequencies and intensities. Theoretical calculations, such as Density Functional Theory (DFT), are often employed in conjunction with experimental spectra to assign vibrational modes and to predict the most stable conformations.

The following table summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous compounds.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
p-Disubstituted BenzeneAromatic C-H Stretch3100 - 3000
p-Disubstituted BenzeneAromatic C=C Stretch1600 - 1450
Cyclopropyl GroupC-H Stretch~3000
Dichlorocyclopropyl GroupC-Cl Stretch800 - 600
Bromo-AromaticC-Br Stretch650 - 395

X-ray Crystallography Studies for Solid-State Molecular Structure and Crystal Packing of this compound

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been publicly reported, insights into its potential solid-state structure and crystal packing can be drawn from crystallographic studies of similarly substituted aromatic compounds. nih.gov

A single-crystal X-ray diffraction study of this compound would reveal crucial information, including bond lengths, bond angles, and torsion angles. The structure would confirm the p-substitution pattern on the benzene ring and the geometry of the dichlorocyclopropyl group. The C-Br and C-Cl bond lengths would be determined with high precision.

The crystal packing, or the arrangement of molecules in the crystal lattice, is governed by intermolecular interactions. In the case of this compound, halogen bonding (involving the bromine and chlorine atoms) and π-π stacking interactions between the benzene rings are expected to play a significant role in stabilizing the crystal structure. The planarity of the benzene ring and the orientation of the cyclopropyl substituent would influence how the molecules pack together.

Based on crystallographic data for related brominated and chlorinated aromatic compounds, a hypothetical set of crystal data for this compound is presented in the table below. It is important to note that these are estimated values and would need to be confirmed by experimental analysis.

Crystallographic Parameter Hypothetical Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca
a (Å)10 - 15
b (Å)5 - 10
c (Å)15 - 20
β (°)90 - 105 (for monoclinic)
V (ų)1500 - 2000
Z4 or 8

Computational Chemistry and Theoretical Studies on 1 Bromo 4 2,2 Dichlorocyclopropyl Benzene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are pivotal in elucidating the electronic characteristics of 1-bromo-4-(2,2-dichlorocyclopropyl)benzene.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine its optimized geometry and electronic properties in the ground state. These calculations yield precise data on bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional model of the molecule.

Interactive Data Table: Calculated Ground State Properties of this compound

Property Value
Optimized Energy Data not available
Dipole Moment Data not available
Key Bond Lengths (e.g., C-Br, C-Cl) Data not available

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A larger gap implies higher stability and lower chemical reactivity. For substituted benzene (B151609) derivatives, the distribution of HOMO and LUMO orbitals can indicate the likely sites for electrophilic and nucleophilic attack. Analysis of related compounds suggests that the electron density in the HOMO is typically localized on the benzene ring, while the LUMO may be distributed across the entire molecule.

Interactive Data Table: Frontier Molecular Orbital Properties

Parameter Energy (eV)
HOMO Energy Data not available
LUMO Energy Data not available

The molecular electrostatic potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map illustrates the charge distribution, where red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and blue regions signify positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). For this compound, the electronegative bromine and chlorine atoms are expected to be surrounded by regions of negative potential.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) of this compound

Computational methods can accurately predict various spectroscopic properties. For instance, DFT calculations can be used to compute the vibrational frequencies, which correspond to the peaks in an IR spectrum. Similarly, NMR chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra. Time-dependent DFT (TD-DFT) is employed to predict electronic transitions, which are observed in UV-Vis spectroscopy. These theoretical spectra serve as a powerful tool for the structural elucidation of newly synthesized compounds.

Interactive Data Table: Predicted Spectroscopic Data

Spectrum Key Predicted Peaks
NMR Data not available
IR Data not available

| UV-Vis | Data not available |

Reaction Mechanism Modeling and Transition State Characterization (e.g., for cyclopropanation or cross-coupling)

Computational modeling is instrumental in understanding the mechanisms of chemical reactions. For this compound, this could involve modeling its synthesis via the cyclopropanation of 4-bromostyrene (B1200502) or its participation in cross-coupling reactions, which are common for aryl bromides. These studies involve locating the transition state structures and calculating the activation energies, providing a detailed picture of the reaction pathway. The activation strain model is one such tool that can be used to analyze the energetic barriers of these reactions.

Quantitative Structure-Reactivity Relationship (QSAR) Studies for Analogs of this compound

The fundamental premise of QSAR is that the reactivity of a chemical is a function of its molecular structure and, by extension, its physicochemical properties. mdpi.com By systematically modifying the structure of a parent compound, such as this compound, and measuring the corresponding changes in reactivity, a predictive model can be developed. nih.gov

A typical QSAR study involves several key steps:

Selection of a training set of analogs: A series of compounds with structural similarities to the lead compound is synthesized or selected. For this compound, analogs could include variations in the substituents on the phenyl ring or modifications to the dichlorocyclopropyl group.

Determination of reactivity: The chemical reactivity of each analog in the training set is measured experimentally. This could be, for example, the rate constant for a specific reaction.

Calculation of molecular descriptors: A wide range of molecular descriptors for each analog is calculated using computational chemistry software. These descriptors quantify various aspects of the molecular structure, including:

Electronic properties: such as dipole moment and partial charges on atoms, which are crucial for understanding electronic interactions. nih.gov

Steric properties: like molecular volume and shape, which can influence how a molecule interacts with other reactants. nih.gov

Hydrophobic properties: often represented by the partition coefficient (logP), which is important for understanding reactivity in different solvent environments. mdpi.com

Topological indices: which describe the connectivity of atoms within the molecule. nih.gov

Development of the QSAR model: Statistical methods, such as multiple linear regression, are employed to identify the descriptors that have the most significant correlation with the observed reactivity and to generate a mathematical equation that describes this relationship. rsc.org

Validation of the QSAR model: The predictive power of the model is assessed using statistical techniques, often involving an external test set of compounds that were not used in the model's development. mdpi.com

For instance, in the broader class of insecticides, which includes compounds with cyclopropane (B1198618) rings, QSAR studies have been instrumental in identifying the structural features that contribute to their biological activity. taylorfrancis.com These studies often reveal that a combination of steric, electronic, and hydrophobic factors governs the efficacy of the insecticides. nih.gov

To illustrate the data structure in a hypothetical QSAR study of this compound analogs, the following interactive table presents a conceptual dataset. The reactivity data and descriptor values are for illustrative purposes only.

Analog Substituent (R) Log(Reactivity) Molecular Volume (ų) Dipole Moment (Debye) LogP
1 -H1.2210.52.14.5
2 -CH₃1.5225.82.35.0
3 -Cl1.0220.11.84.8
4 -NO₂0.8228.33.54.3
5 -OCH₃1.7235.22.64.7

The generated QSAR models from such data can provide valuable insights into the reaction mechanisms and guide the design of new analogs with enhanced or tailored reactivity. rsc.org For analogs of this compound, QSAR could be employed to predict their reactivity in various chemical transformations, their potential as active ingredients in agrochemicals, or their environmental fate.

Applications of 1 Bromo 4 2,2 Dichlorocyclopropyl Benzene in Advanced Organic Synthesis As a Building Block

Precursor in the Synthesis of Complex Aromatic and Heterocyclic Systems

The aryl bromide moiety of 1-bromo-4-(2,2-dichlorocyclopropyl)benzene serves as a versatile handle for the construction of more complex aromatic systems through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester. By reacting this compound with various aryl or vinyl boronic acids, a wide range of biaryl and styrenyl compounds can be synthesized, incorporating the dichlorocyclopropylphenyl motif. researchgate.netwikipedia.orgresearchgate.netmdpi.com

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds. The reaction of this compound with primary or secondary amines in the presence of a palladium catalyst and a suitable base can yield a variety of N-aryl amines. nih.govbeilstein-journals.orgwikipedia.orgorganic-chemistry.orglibretexts.org These products can be valuable intermediates in medicinal chemistry and materials science.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. This provides access to arylalkynes, which are important precursors for many complex organic molecules, including pharmaceuticals and conjugated materials.

The following table summarizes the potential products from these cross-coupling reactions:

Cross-Coupling ReactionCoupling PartnerProduct Type
Suzuki-MiyauraArylboronic acidBiaryl
Vinylboronic acidStyrene (B11656) derivative
Buchwald-HartwigPrimary/Secondary AmineN-Aryl amine
SonogashiraTerminal AlkyneArylalkyne

Synthesis of Heterocyclic Systems:

The dichlorocyclopropyl group can also participate in the formation of heterocyclic rings. For instance, transformations of gem-dichloroarylcyclopropanes in reactions with nitrosating agents have been shown to yield 3-aryl-5-chloroisoxazoles. researchgate.net This suggests that this compound could be a precursor for the synthesis of novel isoxazole (B147169) derivatives, which are a common motif in many biologically active compounds.

Stereoselective Synthesis Utilizing the Dichlorocyclopropyl Moiety of this compound

The dichlorocyclopropyl group in this compound possesses stereocenters, and its manipulation can lead to the formation of stereochemically defined products.

Stereoselective Reduction:

The reduction of gem-dichlorocyclopropanes can proceed stereoselectively to yield monochlorocyclopropanes. acs.orgresearchgate.net The stereochemical outcome of such a reduction is often dependent on the reducing agent and the reaction conditions. For example, the use of specific phosphide-based reducing agents has been shown to afford high stereoselectivity in the reduction of gem-dichlorocyclopropanes. acs.org Applying such methods to this compound could provide access to diastereomerically enriched monochlorocyclopropylbenzene derivatives.

Stereoselective Ring-Opening Reactions:

The strained cyclopropane (B1198618) ring can undergo stereoselective ring-opening reactions to generate acyclic structures with defined stereochemistry. nih.govrsc.org These reactions are often promoted by Lewis acids or transition metals and can proceed with a high degree of stereocontrol, such as with complete retention of configuration at a migratory carbon center. nih.gov The specific products of these reactions would depend on the reagents and conditions employed, but this approach offers a pathway to complex acyclic molecules from a readily available cyclic precursor.

The table below illustrates potential stereoselective transformations of the dichlorocyclopropyl group:

Reaction TypeReagent/CatalystPotential ProductStereochemical Aspect
ReductionPotassium diphenylphosphideMonochlorocyclopropaneHigh diastereoselectivity
Ring-OpeningLewis AcidFunctionalized alkeneRetention of configuration

Integration into Polymer Architectures (e.g., copolymerization after styrene derivatization)

This compound can be incorporated into polymer chains, thereby imparting unique properties to the resulting materials. A key strategy for this is the conversion of the aryl bromide to a polymerizable styrene monomer.

Derivatization to a Styrene Monomer:

The aryl bromide can be converted to a vinyl group through several established synthetic methods, including:

Heck Reaction: The palladium-catalyzed coupling of the aryl bromide with ethylene (B1197577) gas is a direct method to introduce the vinyl group. organic-chemistry.orgnih.govresearchgate.netwikipedia.orglibretexts.orgsctunisie.org

Suzuki Coupling: Reaction with a vinylboronic acid equivalent, such as 2,4,6-trivinylcyclotriboroxane, provides another efficient route to the corresponding styrene derivative. acs.org

Stille Coupling: The use of vinyltin (B8441512) reagents in a palladium-catalyzed reaction is also a well-established method for this transformation.

These reactions would yield p-(2,2-dichlorocyclopropyl)styrene, a monomer that can then be polymerized.

Copolymerization:

Once the styrene derivative is synthesized, it can undergo radical copolymerization with other monomers, such as styrene and methyl methacrylate. Research has shown that cyclopropane-containing styrenes can be successfully copolymerized, and the resulting copolymers exhibit interesting properties, such as photosensitivity. acs.orgchemrxiv.orgacs.org The presence of the dichlorocyclopropyl group in the polymer backbone can influence the material's thermal properties, refractive index, and reactivity.

The following table outlines the steps for integrating this compound into a polymer architecture:

StepReactionReactantsProduct
1. Monomer SynthesisHeck ReactionThis compound, Ethylene, Pd catalyst, Basep-(2,2-Dichlorocyclopropyl)styrene
2. CopolymerizationRadical Polymerizationp-(2,2-Dichlorocyclopropyl)styrene, Comonomer (e.g., Styrene), InitiatorCopolymer with dichlorocyclopropyl side chains

Construction of Organometallic Complexes Incorporating this compound Ligands

The aryl bromide functionality of this compound allows for its use as a precursor to ligands for the construction of organometallic complexes.

Formation of Organometallic Ligands:

The bromo-substituted aromatic ring can be functionalized to introduce coordinating groups. For example, after conversion to an organolithium or Grignard reagent, reaction with appropriate electrophiles can introduce phosphine, amine, or other donor groups that can bind to a metal center.

Oxidative Addition:

A more direct approach to forming organometallic complexes is through the oxidative addition of the carbon-bromine bond to a low-valent transition metal center, such as palladium(0) or nickel(0). uu.nlacs.org This reaction would form a new metal-carbon σ-bond, directly incorporating the 4-(2,2-dichlorocyclopropyl)phenyl group as a ligand. The resulting organometallic complexes could have applications in catalysis or as precursors to other functional materials.

The table below summarizes potential routes to organometallic complexes:

ApproachReactionMetal CenterResulting Complex
Ligand SynthesisLithiation/Grignard formation followed by reaction with PCl3, etc.Various (e.g., Pd, Rh, Ir)Complex with a functionalized 4-(2,2-dichlorocyclopropyl)phenyl ligand
Oxidative AdditionDirect reaction with a low-valent metalPd(0), Ni(0), etc.Aryl-metal complex with a direct metal-carbon bond

Development of Functional Materials Utilizing Derivatives of this compound

The derivatives of this compound have the potential to be used in the development of a variety of functional materials.

Functional Polymers:

As discussed in section 7.3, polymers incorporating the dichlorocyclopropyl moiety can be synthesized. The presence of the cyclopropane ring can impart photosensitivity to these polymers, making them potentially useful as photoresists in microelectronics and optics. iaea.org The high reactivity of the cyclopropane ring could also be exploited for post-polymerization modifications, allowing for the introduction of other functional groups and the tuning of the material's properties. chemrxiv.org

Electronic Materials:

The ability to synthesize complex aromatic and conjugated systems from this compound (section 7.1) opens up possibilities for the creation of novel organic electronic materials. The dichlorocyclopropyl group can act as a bulky, electron-withdrawing substituent that can influence the packing and electronic properties of conjugated molecules, potentially leading to materials with interesting optical and charge-transport properties.

Biologically Active Molecules:

The diverse synthetic transformations possible with this building block allow for the creation of a wide range of complex molecules that could be screened for biological activity. The unique combination of the aryl and dichlorocyclopropyl motifs may lead to the discovery of new pharmacophores.

The following table provides a summary of potential functional materials and their applications:

Material TypeKey FeaturePotential Application
Functional PolymersPhotosensitive cyclopropane groupsPhotoresists, optical materials
Organic Electronic MaterialsTunable electronic properties via conjugated derivativesSemiconductors, light-emitting materials
Biologically Active MoleculesNovel molecular scaffoldsPharmaceuticals, agrochemicals

Derivatization and Analog Development Based on the 1 Bromo 4 2,2 Dichlorocyclopropyl Benzene Core

Synthesis of Substituted 1-Bromo-4-(2,2-dichlorocyclopropyl)benzene Analogs

The synthesis of substituted analogs of this compound can be approached in two primary ways: by modifying the aromatic ring through electrophilic substitution or metal-catalyzed cross-coupling reactions, or by altering the substituents on the cyclopropane (B1198618) ring, although the latter is less common for generating a wide range of analogs from the parent compound.

Electrophilic Aromatic Substitution:

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution. The bromine atom is a deactivating but ortho-, para-directing group, while the 2,2-dichlorocyclopropyl group's electronic influence is more complex. Cyclopropyl (B3062369) groups, in general, can donate electron density to the aromatic ring through their "bent" p-orbitals, acting as activating ortho-, para-directing groups. However, the presence of two electron-withdrawing chlorine atoms on the cyclopropyl ring likely mitigates this activating effect and may even render the group deactivating. The interplay of these substituent effects will govern the regioselectivity of electrophilic substitution reactions.

Common electrophilic aromatic substitution reactions that can be employed to introduce new functionalities include:

Nitration: Introduction of a nitro group (-NO2) can be achieved using a mixture of nitric acid and sulfuric acid.

Halogenation: Further halogenation (e.g., chlorination or bromination) can be accomplished using the appropriate halogen in the presence of a Lewis acid catalyst (e.g., FeCl3 or FeBr3).

Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of alkyl and acyl groups, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst like aluminum chloride (AlCl3). However, Friedel-Crafts reactions are often sensitive to deactivating groups, which may limit their effectiveness on this substrate.

Palladium-Catalyzed Cross-Coupling Reactions:

The bromine atom on the aromatic ring serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, providing a powerful and versatile method for creating carbon-carbon and carbon-heteroatom bonds. These reactions are generally tolerant of a wide range of functional groups and offer high selectivity.

Key cross-coupling reactions for analog synthesis include:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or boronic ester) to form a new C-C bond. This is a widely used method for synthesizing biaryl compounds or introducing alkyl, alkenyl, or alkynyl groups. wikipedia.orglibretexts.orgnih.gov

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a new C-C bond, resulting in a substituted alkene. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine. libretexts.orgwikipedia.org This is a valuable tool for synthesizing anilines and their derivatives.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to produce an arylalkyne.

These cross-coupling reactions provide a modular approach to a wide library of analogs with diverse functionalities.

Reaction Type Reagents Product Type Potential Substituents Introduced
NitrationHNO3, H2SO4Nitro-substituted analog-NO2
BrominationBr2, FeBr3Dibromo-substituted analog-Br
Suzuki-Miyaura CouplingR-B(OH)2, Pd catalyst, baseBiaryl, alkylated, etc.Aryl, alkyl, alkenyl, alkynyl groups
Heck ReactionAlkene, Pd catalyst, baseAlkenyl-substituted analogSubstituted vinyl groups
Buchwald-Hartwig AminationR2NH, Pd catalyst, baseAmino-substituted analogPrimary and secondary amines

Functional Group Interconversions on the Aromatic Ring or Cyclopropyl Moiety

Once initial analogs are synthesized, further derivatization can be achieved through functional group interconversions on either the aromatic ring or the cyclopropyl moiety.

Aromatic Ring Modifications:

The substituents introduced in section 8.1 can be further modified. For example, a nitro group can be reduced to an amino group, which can then be diazotized and converted to a variety of other functional groups (e.g., -OH, -CN, -F, -Cl, -Br, -I) via Sandmeyer or related reactions. An introduced acyl group can be reduced to an alkyl group (Clemmensen or Wolff-Kishner reduction) or serve as a precursor for other transformations.

Cyclopropyl Moiety Modifications:

The gem-dichloro-cyclopropyl group is also amenable to certain transformations:

Reduction: The chlorine atoms on the cyclopropyl ring can be reduced. For instance, gem-dichlorocyclopropanes can be effectively reduced by lithium aluminum hydride to yield monochlorocyclopropanes or the fully reduced cyclopropane.

Ring-Opening Reactions: The strained cyclopropane ring can undergo ring-opening reactions under various conditions. For example, reactions with electrophiles or nucleophiles can lead to the cleavage of the three-membered ring, providing access to acyclic structures. nih.govnih.govrsc.orglnu.edu.cn The regioselectivity of the ring-opening is influenced by the substituents on both the aromatic ring and the cyclopropane itself.

Functional Group Reagents Transformation Resulting Functional Group
-NO2 (on ring)H2, Pd/C or Sn, HClReduction-NH2
-Br (on ring)n-BuLi, then electrophileLithium-halogen exchangeVarious functional groups
gem-dichloro (cyclopropyl)LiAlH4ReductionMonochloro or unsubstituted cyclopropyl
gem-dichloro (cyclopropyl)Heat or Lewis AcidRing-openingAlkenyl or other acyclic structures

Structure-Reactivity Relationship Studies of this compound Analogs

The reactivity of analogs of this compound is intrinsically linked to the electronic and steric properties of the substituents on the aromatic ring and the nature of the cyclopropyl group. Structure-reactivity relationship (SAR) studies aim to understand how these structural modifications influence the chemical behavior of the molecule.

Electronic Effects:

The electronic nature of substituents on the aromatic ring can be quantified using Hammett substituent constants (σ). science.govwikipedia.orgresearchgate.net Electron-donating groups (EDGs) increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack and potentially influencing the reactivity of the bromo and dichlorocyclopropyl groups. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, deactivating the ring towards electrophilic substitution but potentially activating it for nucleophilic aromatic substitution under certain conditions.

Steric Effects:

The size and position of substituents can sterically hinder certain reactions. For example, bulky groups ortho to the bromine atom may slow down the rate of cross-coupling reactions. Similarly, steric hindrance can influence the regioselectivity of electrophilic aromatic substitution.

Reactivity of the Cyclopropyl Ring:

The reactivity of the cyclopropyl ring, particularly its propensity for ring-opening, is also influenced by the aromatic substituents. Electron-donating groups on the benzene ring can stabilize carbocationic intermediates formed during electrophilic ring-opening, thus facilitating the reaction. In contrast, electron-withdrawing groups may disfavor such intermediates. Studies on the ring-opening of electrophilic cyclopropanes have shown that aryl substituents at the C2 position can accelerate the reaction, and the electronic properties of these aryl groups can lead to parabolic Hammett relationships. nih.govnih.govbohrium.comresearchgate.net

Substituent Property Effect on Aromatic Ring Reactivity Effect on Cyclopropyl Ring Reactivity
Electron-Donating Group (EDG)Activates towards electrophilic substitutionMay facilitate electrophilic ring-opening
Electron-Withdrawing Group (EWG)Deactivates towards electrophilic substitutionMay hinder electrophilic ring-opening
Steric BulkCan hinder reactions at adjacent positionsMay influence regioselectivity of ring-opening

Design and Synthesis of Chiral Derivatives of this compound

The this compound molecule is achiral. However, the introduction of chirality can be achieved through several strategies, leading to the synthesis of enantiomerically enriched derivatives.

Asymmetric Dichlorocyclopropanation:

One approach to introduce chirality is through the asymmetric dichlorocyclopropanation of 4-bromostyrene (B1200502). This can be achieved by using a chiral phase-transfer catalyst or a chiral transition metal complex to control the stereochemical outcome of the carbene addition to the double bond. The development of catalytic asymmetric cyclopropanation reactions is an active area of research. researchgate.netnih.govsci-hub.sersc.orgresearchgate.net

Chiral Resolution:

Alternatively, if a racemic mixture of a chiral derivative is synthesized, the enantiomers can be separated. Common methods for chiral resolution include:

Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase to differentially retain the two enantiomers, allowing for their separation and isolation. nih.govnih.gov

Enzymatic Resolution: Enzymes, such as lipases, can selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the product. This method can be highly efficient and enantioselective.

Synthesis from Chiral Precursors:

Another strategy involves starting with a chiral precursor that already contains the desired stereochemistry. For example, a chiral alcohol could be used to direct the stereochemistry of a subsequent cyclopropanation reaction.

The development of chiral derivatives of this compound is of significant interest as the three-dimensional arrangement of substituents can have a profound impact on biological activity in medicinal chemistry applications.

Method Description Key Considerations
Asymmetric DichlorocyclopropanationUse of a chiral catalyst to induce enantioselectivity in the cyclopropanation of 4-bromostyrene.Catalyst efficiency, enantiomeric excess (ee), and diastereoselectivity.
Chiral HPLC ResolutionSeparation of enantiomers from a racemic mixture using a chiral stationary phase.Selection of appropriate chiral column and mobile phase, scalability.
Enzymatic ResolutionUse of an enzyme to selectively react with one enantiomer of a racemic mixture.Enzyme selectivity, reaction conditions, and separation of product from unreacted enantiomer.

Conclusion: Perspectives on the Continuing Academic Relevance of 1 Bromo 4 2,2 Dichlorocyclopropyl Benzene

Summary of Key Research Findings

The academic exploration of 1-Bromo-4-(2,2-dichlorocyclopropyl)benzene has primarily revolved around its synthesis and its utility as a building block in organic synthesis. The principal and most efficient method for its preparation is the addition of dichlorocarbene (B158193) to 4-bromostyrene (B1200502). This reaction is a classic example of a [1+2] cycloaddition, where the highly reactive dichlorocarbene intermediate, typically generated in situ from chloroform (B151607) and a strong base, reacts with the alkene functionality of 4-bromostyrene. Phase-transfer catalysis is often employed to facilitate the reaction between the aqueous base and the organic substrate, leading to good yields of the desired dichlorocyclopropane derivative.

The reactivity of this compound is characterized by the distinct functionalities present in its structure: the brominated benzene (B151609) ring and the dichlorocyclopropyl group. The bromine atom on the aromatic ring can participate in various cross-coupling reactions, such as Suzuki and Heck couplings, allowing for the formation of new carbon-carbon bonds and the elaboration of the molecular framework. The dichlorocyclopropyl group, while relatively stable, can undergo ring-opening reactions under specific conditions, providing access to other functionalized structures.

Outlook for Future Contributions of this compound to Chemical Science

The future academic relevance of this compound lies in its potential as a versatile intermediate for the synthesis of novel and complex organic molecules. The presence of multiple reaction sites allows for a stepwise and controlled functionalization, making it an attractive starting material for the construction of compounds with potential applications in medicinal chemistry and materials science.

Further research into the reaction scope of this compound, particularly exploring new catalytic systems for its functionalization, could unveil novel synthetic pathways. For instance, the development of stereoselective modifications of the cyclopropane (B1198618) ring could lead to the synthesis of chiral building blocks of significant value. Moreover, investigations into the electronic properties imparted by the dichlorocyclopropyl group on the aromatic ring could open up new avenues for its use in the design of functional organic materials. As synthetic methodologies continue to advance, the strategic application of this compound is poised to contribute to the ever-expanding toolkit of modern organic chemistry.

Interactive Data Tables

Table 1: Chemical Identity of this compound

IdentifierValue
IUPAC NameThis compound
CAS Number38365-55-8
Molecular FormulaC₉H₇BrCl₂
Molecular Weight265.96 g/mol
SMILESC1C(C1(Cl)Cl)c2ccc(Br)cc2
InChIInChI=1S/C9H7BrCl2/c10-8-3-1-7(2-4-8)9-5-6(9)11-12/h1-4,6H,5H2

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Physical StateNo data available
Melting PointNo data available
Boiling PointNo data available
SolubilityNo data available
pKaNo data available

Table 3: Spectroscopic Data of this compound

SpectroscopyData
¹H NMRNo experimental data available. Expected signals would include aromatic protons in the region of 7.0-7.6 ppm and aliphatic protons of the cyclopropyl (B3062369) ring between 1.5 and 3.0 ppm.
¹³C NMRNo experimental data available. Expected signals would include aromatic carbons and the aliphatic carbons of the cyclopropyl ring, with the carbon attached to the two chlorine atoms appearing at a characteristic downfield shift.
Mass SpectrometryNo experimental data available. The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.
Infrared (IR)No experimental data available. Expected characteristic absorptions would include C-H stretching of the aromatic and cyclopropyl groups, C=C stretching of the aromatic ring, and C-Cl and C-Br stretching vibrations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Bromo-4-(2,2-dichlorocyclopropyl)benzene, and how do steric effects influence reaction efficiency?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura coupling. For example, coupling a brominated aryl halide with a dichlorocyclopropylboronic acid derivative under inert conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) . However, steric hindrance from the bulky 2,2-dichlorocyclopropyl group may reduce coupling efficiency. Pre-activation of the boronic acid (e.g., via trifluoroborate salts) or using Buchwald-Hartwig amination conditions (for amine intermediates) could mitigate this .

Q. Which analytical techniques are most reliable for characterizing the structure of this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm the aromatic and cyclopropane protons, noting the distinct splitting patterns due to the cyclopropane ring’s strain. GC-MS or HRMS validates molecular weight (expected m/z ~293.9 for C₉H₆BrCl₂), while X-ray crystallography resolves stereochemical ambiguities in the cyclopropane moiety . IR spectroscopy can identify C-Cl (600–800 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches .

Q. How does the 2,2-dichlorocyclopropyl substituent affect the compound’s stability under acidic or basic conditions?

  • Methodological Answer : The cyclopropane ring’s strain and electron-withdrawing Cl groups make the compound prone to ring-opening under harsh conditions . For instance, hydrolysis at >200°C in sealed tubes led to decomposition in analogous dichlorocyclopropyl benzene derivatives . Stability testing via TGA/DSC is recommended to identify safe handling temperatures .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model steric and electronic effects. The LUMO energy of the aryl bromide indicates electrophilicity, while NBO analysis reveals hyperconjugative interactions between the cyclopropane ring and Br atom, affecting regioselectivity . Compare with analogs (e.g., 1-Bromo-4-tert-pentylbenzene) to optimize catalyst choice (e.g., Pd vs. Ni) .

Q. What strategies resolve contradictions in spectral data for derivatives of this compound?

  • Methodological Answer : Discrepancies in NMR/IR data often arise from conformational flexibility or impurities . Use VT-NMR to probe dynamic effects (e.g., cyclopropane ring puckering). For impurities, orthogonal methods like HPLC-MS (C18 column, acetonitrile/water gradient) separate by-products, while 2D NMR (COSY, NOESY) assigns overlapping signals .

Q. How does the dichlorocyclopropyl group influence the compound’s potential as a pharmacophore in medicinal chemistry?

  • Methodological Answer : The cyclopropane’s high bond angle strain and Cl substituents enhance electrophilicity, making it a candidate for covalent inhibitors. Docking studies (e.g., AutoDock Vina) can assess binding to targets like cytochrome P450 enzymes, while metabolic stability assays (e.g., liver microsomes) evaluate degradation pathways .

Methodological Tables

Analytical Challenge Recommended Technique Key Parameters Reference
Structural ambiguityX-ray crystallographyResolution <1.0 Å, Mo-Kα radiation
Impurity profilingHPLC-MSC18 column, 0.1% formic acid, 30–90% ACN
Thermal stabilityTGA/DSCHeating rate 10°C/min, N₂ atmosphere
Synthetic Optimization Catalyst System Yield Improvement Strategy Reference
Low coupling efficiencyPd(OAc)₂/XPhosPre-activate boronic acid as trifluoroborate
Side reactionsBuchwald-Hartwig conditionsUse t-BuONa as base, 100°C in toluene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.